(2-Fluorophenyl)methanesulfonyl chloride
Overview
Description
(2-Fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H6ClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl group is substituted with a fluorine atom at the ortho position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
(2-Fluorophenyl)methanesulfonyl chloride is a chemical reagent used in organic synthesis. Its primary targets are organic compounds that contain nucleophilic functional groups. The compound acts as an electrophile, reacting with nucleophiles in the target molecule .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a bond with a variety of nucleophiles. This allows the compound to be used in a wide range of chemical reactions .
Biochemical Pathways
This compound is often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the compound acts as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of a new compound through the creation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is often used to facilitate the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)methanesulfonyl chloride can be synthesized through the reaction of (2-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound involves the chlorination of (2-fluorophenyl)methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction: It can be reduced to (2-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamide: Formed by reaction with amines.
Sulfonate Ester: Formed by reaction with alcohols.
Sulfonate Thioester: Formed by reaction with thiols.
Scientific Research Applications
(2-Fluorophenyl)methanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Agrochemicals: Employed in the production of herbicides and insecticides.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Research: Acts as a reagent in the modification of biomolecules for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound without the fluorine substitution.
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride: A similar compound with an additional chlorine substitution.
Uniqueness
(2-Fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological and chemical activities .
Properties
IUPAC Name |
(2-fluorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWSUDXKHLMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341437 | |
Record name | (2-Fluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24974-71-8 | |
Record name | (2-Fluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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